Ethyl 3,3-bis(ethylsulfanyl)propanoate
Description
Ethyl 3,3-bis(ethylsulfanyl)propanoate is a sulfur-containing ester featuring two ethylsulfanyl (–S–C₂H₅) substituents at the 3-position of the propanoate backbone. Such compounds are typically synthesized via acid-catalyzed condensation or coupling reactions, as seen in related esters like ethyl 3,3-bis(1H-indol-3-yl)propanoate (yield: 78%) . Sulfur-containing esters, such as ethyl 3-(methylthio)propanoate, are noted for roles in flavor chemistry due to their volatility and odor profiles .
Properties
CAS No. |
195000-90-9 |
|---|---|
Molecular Formula |
C9H18O2S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
ethyl 3,3-bis(ethylsulfanyl)propanoate |
InChI |
InChI=1S/C9H18O2S2/c1-4-11-8(10)7-9(12-5-2)13-6-3/h9H,4-7H2,1-3H3 |
InChI Key |
LDMGCLSAGYOIJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(SCC)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-bis(ethylsulfanyl)propanoate can be synthesized through the esterification of 3,3-bis(ethylsulfanyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-bis(ethylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with different nucleophiles replacing the ethylsulfanyl groups.
Scientific Research Applications
Ethyl 3,3-bis(ethylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3-bis(ethylsulfanyl)propanoate involves its interaction with various molecular targets and pathways. The ethylsulfanyl groups can undergo oxidation or substitution, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares ethyl 3,3-bis(ethylsulfanyl)propanoate (theoretical) with structurally related compounds from the evidence:
Key Observations :
- Polarity and Melting Points: Bulky or polar substituents (e.g., indole, ethoxycarbonylamino) increase melting points (e.g., 12a: 103.8–104.8°C) due to hydrogen bonding or π-π interactions. Ethylsulfanyl groups, being less polar than indole but more polar than alkyl chains, may result in a lower melting point compared to 12a but higher than non-polar analogs.
- Synthesis Yields: Yields for bis-substituted propanoates vary with substituent reactivity. Indole derivatives (e.g., 12a: 78%) are synthesized efficiently under mild acidic conditions, while sulfur-containing analogs may require optimized thiol-ester coupling protocols.
Reactivity and Stability
- Oxidative Stability: Ethyl propanoate derivatives with electron-withdrawing groups (e.g., nitro, sulfonamido) show distinct decomposition pathways. For example, ethyl 3,3-bis(4-nitro-N-phenylbenzenesulfonamido)acrylate (15) forms dimers under high concentrations . Ethylsulfanyl groups, being electron-rich, may enhance susceptibility to oxidation compared to esters like ethyl propanoate, which decompose via six-membered ring transition states .
- Tautomerism and Isomerization: Ethyl 3,3-bis[(ethoxycarbonyl)amino]propanoate exhibits tautomerism between imino and amino forms, confirmed via NMR . Ethylsulfanyl groups, lacking N–H bonds, would avoid such tautomerism but may participate in thioether-specific reactions (e.g., sulfoxidation).
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